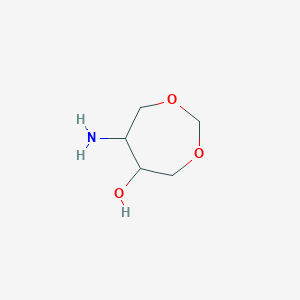

6-Amino-1,3-dioxepan-5-ol

Description

General Context of Seven-Membered Heterocyclic Systems in Organic Chemistry

Seven-membered heterocyclic systems, which are cyclic compounds containing at least two different elements in a seven-membered ring, are of significant interest in organic chemistry. sioc-journal.cnthermofisher.com These structures are found in a variety of natural products and drug molecules. sioc-journal.cn The development of synthetic methods for these systems is an active area of research, driven by the desire to create new bioactive compounds and to synthesize natural products. utas.edu.auutas.edu.au

Dioxepanes, a class of seven-membered heterocycles with two oxygen atoms in the ring, have been the subject of extensive research due to their presence in many bioactive molecules, natural products, dyes, and catalysts. ontosight.airesearchgate.net The synthesis of these compounds can be challenging due to the thermodynamic and kinetic factors associated with forming a seven-membered ring. sioc-journal.cn However, new synthetic methods, including transition metal-catalyzed reactions, cycloadditions, and cascade reactions, are continually being developed to construct these complex structures. utas.edu.auutas.edu.au The stability of seven-membered rings is generally high, though their formation can be less straightforward than that of five- or six-membered rings. thermofisher.com

Academic Significance of Amino Alcohols as Synthetic Intermediates

Amino alcohols, which contain both an amine and an alcohol functional group, are highly versatile and important intermediates in organic synthesis. scbt.comalfa-chemistry.com Their bifunctional nature allows them to participate in a wide range of chemical reactions, making them valuable building blocks for the construction of more complex molecules. scbt.com They are key components in the synthesis of many biologically active compounds, including pharmaceuticals and natural products. alfa-chemistry.comopenaccessjournals.com

The synthesis of amino alcohols can be achieved through various methods, such as the ring-opening of epoxides with amines or the reduction of amino acids. openaccessjournals.com Due to their utility, there is a continuous effort to develop new and efficient catalytic methods for their synthesis, particularly for chiral amino alcohols. westlake.edu.cn These compounds are not only used as intermediates but also as chiral ligands and auxiliaries in asymmetric catalysis, which is crucial for producing enantiomerically pure drugs. alfa-chemistry.comopenaccessjournals.com

Importance of Chiral Scaffolds in Advanced Synthesis

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry, particularly in the synthesis of pharmaceuticals and other biologically active compounds. Often, only one enantiomer (mirror-image isomer) of a chiral molecule will have the desired biological activity, while the other may be inactive or even harmful. This makes the development of methods for asymmetric synthesis, which selectively produces one enantiomer, a critical area of research. nih.gov

Chiral scaffolds are molecules that provide a rigid, well-defined three-dimensional framework to control the stereochemical outcome of a reaction. nih.govrsc.org These scaffolds are essential for the advancement of asymmetric synthesis. nih.gov By incorporating a chiral scaffold into a reaction, chemists can influence the spatial arrangement of reactants and catalysts, leading to the preferential formation of one enantiomer. DNA, with its natural helical structure, is an example of a biopolymer that can be used as a chiral scaffold in catalysis. nih.gov The development of novel chiral scaffolds is a major challenge and a key focus in modern organic chemistry, as it enables the creation of complex, enantiomerically pure molecules with broad synthetic potential. nih.govanr.fr

Overview of Research Trajectories for 6-Amino-1,3-dioxepan-5-ol

The chemical compound this compound and its derivatives are recognized as valuable building blocks in medicinal chemistry and organic synthesis. Research has demonstrated their utility as intermediates in the preparation of biologically active molecules.

One significant area of research involves the use of enantiomerically pure forms of substituted 1,3-dioxepan-5-ols as chiral building blocks. For instance, lipase-catalyzed kinetic resolution has been employed to separate racemic mixtures of anti-6-substituted 1,3-dioxepan-5-ols, yielding both the alcohol and the corresponding acetate (B1210297) in high enantiomeric purity. core.ac.uk These enantiopure compounds are valuable precursors for the synthesis of other important chiral molecules. core.ac.uk

Derivatives of this compound have been incorporated into the structure of potent inhibitors of enzymes implicated in human diseases. For example, (5S,6R)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol has been used in the synthesis of third-generation immucillins, which are powerful inhibitors of human purine (B94841) nucleoside phosphorylase (PNP). nih.gov This enzyme is a target for the treatment of T-cell proliferative disorders and gout. The synthesis involved the reductive amination of an aldehyde with the amino-dioxepanol derivative. nih.gov

Furthermore, the 1,3-dioxepane (B1593757) moiety has been explored as a P2-ligand for HIV-1 protease inhibitors. nih.gov Structure-activity relationship studies have shown that the ring size, stereochemistry, and the position of the oxygen atoms within the cyclic ether are crucial for the observed inhibitory activity. nih.gov An optically active synthesis of (R)-1,3-dioxepan-5-ol has been developed for this purpose, highlighting the importance of this scaffold in designing potent antiviral agents. nih.gov

The compound itself, this compound, is available commercially for research purposes, indicating its role as a starting material and intermediate in various synthetic applications. a2bchem.com Its derivatives, such as the dimethylated version, are also subjects of study and are utilized in the construction of more complex molecules. ontosight.aisigmaaldrich.com

Interactive Data Table: Properties of this compound and a Derivative

| Property | This compound | (5S,6R)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol |

| CAS Number | 294177-57-4 a2bchem.com | 402829-41-8 sigmaaldrich.com |

| Molecular Formula | C5H11NO3 | C7H15NO3 sigmaaldrich.com |

| IUPAC Name | This compound | (5S,6R)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol sigmaaldrich.com |

| Stereochemistry | Racemic mixture (unless specified) | Specific enantiomer (5S,6R) sigmaaldrich.com |

| Key Applications | Building block in synthesis core.ac.uknih.gov | Intermediate for enzyme inhibitors nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NO3 |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

6-amino-1,3-dioxepan-5-ol |

InChI |

InChI=1S/C5H11NO3/c6-4-1-8-3-9-2-5(4)7/h4-5,7H,1-3,6H2 |

InChI Key |

AGNSCOWWQUDEGE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(COCO1)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Amino 1,3 Dioxepan 5 Ol and Analogs

Strategies for Seven-Membered 1,3-Dioxepane (B1593757) Ring Construction

The synthesis of seven-membered rings, such as the 1,3-dioxepane system, is a well-established challenge in organic chemistry. Compared to the formation of five- and six-membered rings, the construction of these medium-sized rings is often hampered by unfavorable enthalpic and entropic factors, including transannular strain and a lower probability of reactive ends meeting. Consequently, chemists have developed a range of specialized techniques to overcome these barriers and efficiently produce these valuable structural motifs.

Ring-Forming Reactions and Cyclization Approaches

The most fundamental and direct method for constructing the 1,3-dioxepane ring is through acetalization. This reaction involves the acid-catalyzed condensation of a 1,4-diol with an aldehyde or a ketone. thieme-connect.de The stability of 1,3-dioxanes, and by extension 1,3-dioxepanes, makes them excellent choices for protecting 1,4-diols or carbonyl groups during multi-step syntheses. thieme-connect.de

The mechanism proceeds via several equilibrium steps. First, the acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, rendering the carbonyl carbon more electrophilic. One of the hydroxyl groups of the 1,4-diol then performs a nucleophilic attack on this activated carbon, forming a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule, generates a resonance-stabilized oxocarbenium ion. The final, ring-closing step involves the intramolecular attack of the remaining hydroxyl group on the oxocarbenium ion, which, after deprotonation, yields the seven-membered 1,3-dioxepane ring. To drive the equilibrium toward the product, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.

A variety of Brønsted and Lewis acids can be employed to catalyze this transformation, each with specific advantages depending on the substrate's sensitivity and steric hindrance.

| Catalyst Type | Examples | Typical Conditions | Notes |

|---|---|---|---|

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄) | Reflux in a non-polar solvent (e.g., toluene, benzene) with a Dean-Stark trap | Standard, cost-effective method for robust substrates. thieme-connect.de |

| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂), Zirconium tetrachloride (ZrCl₄) | Often milder conditions (e.g., room temperature) in an inert solvent (e.g., CH₂Cl₂) | Useful for acid-sensitive functional groups and can exhibit high chemoselectivity. |

| Solid-Supported Acids | Amberlyst-15, Montmorillonite K-10 | Heterogeneous conditions, allowing for easy catalyst removal by filtration | Considered a green chemistry approach due to catalyst reusability. |

Approaches to Dioxepane Ring Systems through Ring-Opening Polymerization (ROP) of Cyclic Ketene (B1206846) Acetals (CKAs)

An alternative and powerful strategy for synthesizing polymer backbones containing the dioxepane structural unit is the radical ring-opening polymerization (rROP) of cyclic ketene acetals (CKAs). rsc.org This approach does not typically yield discrete small molecules but rather produces polyesters with repeating units derived from the CKA monomer. rsc.orgrsc.org The seven-membered CKA, 2-methylene-1,3-dioxepane (B1205776) (MDO), is particularly effective in this regard, as it undergoes nearly complete ring-opening upon polymerization, in contrast to five- and six-membered analogs which may also undergo competing vinyl polymerization that retains the ring structure. chemrxiv.org

The rROP of CKAs is a versatile method for introducing degradable ester linkages into the backbone of otherwise stable vinyl polymers. rsc.orgnih.gov The process is initiated by a standard radical initiator, which adds to the exocyclic double bond of the CKA. The resulting radical can then undergo β-scission of the acetal (B89532) ring, which is an entropically favorable process that relieves ring strain and forms a more stable primary radical and an ester functionality within the polymer chain.

Copolymerization of CKAs with conventional vinyl monomers, such as methyl methacrylate (B99206) (MMA) or maleimides, allows for the creation of advanced materials that combine the properties of vinyl polymers with the benefit of degradability. acs.orgacs.org The extent of ring-opening versus ring-retaining propagation is highly dependent on the size of the CKA ring.

| CKA Monomer (Ring Size) | Common Name/Abbreviation | Predominant Polymerization Pathway | Resulting Polymer Structure |

|---|---|---|---|

| Five-membered | 2-methylene-1,3-dioxolane (MDO) | Mixed ring-opening and ring-retaining | Copolymer of vinyl and ester units |

| Six-membered | 2-methylene-1,3-dioxane | Primarily ring-retaining (vinyl polymerization) | Mainly polyacetal structure |

| Seven-membered | 2-methylene-1,3-dioxepane (MDO, C7) | Complete ring-opening chemrxiv.org | Pure polyester (B1180765) structure chemrxiv.org |

Cobalt-mediated radical polymerization (CMRP) is a controlled radical polymerization (CRP) technique that enables the synthesis of polymers with well-defined molecular weights and narrow distributions. wikipedia.org This control is achieved through the reversible deactivation of growing polymer chains by a cobalt complex, which minimizes irreversible termination reactions. wikipedia.org

The process can be initiated or controlled by an external stimulus like light. Photo-induced CMRP utilizes the photo-cleavage of a cobalt-carbon bond, generating the radicals necessary for polymerization. nih.govnih.gov This method offers excellent temporal control over the reaction. While extensively studied for monomers like vinyl acetate (B1210297) and acrylates, the principles of photo-induced CMRP can be extended to the rROP of CKAs. wikipedia.orgresearchgate.net Applying this technique to monomers like MDO would theoretically allow for the synthesis of highly uniform and architecturally complex biodegradable polyesters, representing a frontier in the field.

While the rROP of CKAs is a radical-based process, the ring-opening polymerization of related seven-membered cyclic esters and ethers, such as p-dioxanone, is commonly achieved through different mechanisms, including organocatalysis. researchgate.net This method is highly relevant for producing polyester analogs. Organocatalyzed ROP avoids the use of metal catalysts, which can be advantageous in biomedical applications where residual metal toxicity is a concern. nih.gov

Enzymes, such as lipase (B570770) from Candida antarctica, have proven to be effective organocatalysts for the ROP of monomers like ω-pentadecalactone and p-dioxanone, yielding biocompatible and biodegradable copolyesters. nih.gov Another widely used catalyst system for the ROP of dioxanone is stannous octoate, which, while a metal-organic compound, is highly efficient and widely accepted for the synthesis of medical-grade polyesters. researchgate.net

Specialized Ring Closure Strategies (e.g., SN1-type for 1,2-Dioxepanes)

Beyond standard acetalization, more sophisticated strategies are often required for the synthesis of complex or highly functionalized dioxepane analogs. These specialized methods can offer improved yields, stereocontrol, or access to structures not achievable through direct condensation.

A notable example is the SN1-type ring closure used in the final step of the total synthesis of 10,12-peroxycalamenene, a natural product containing a 1,2-dioxepane (B14743426) ring. acs.orgnih.govresearchgate.net In this synthesis, the seven-membered ring was constructed via a 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-catalyzed cyclization. acs.orgresearchgate.net This reaction proceeds through the formation of a stabilized carbocation, which is then trapped intramolecularly by a peroxide oxygen nucleophile. This type of reaction highlights how carbocation-based strategies can be harnessed for the formation of medium-sized rings.

Other advanced ring-closure strategies applicable to the synthesis of seven-membered oxygen-containing heterocycles include:

Ring-Closing Metathesis (RCM): This powerful, Nobel prize-winning reaction uses ruthenium or molybdenum catalysts (e.g., Grubbs' catalyst) to form cyclic olefins from acyclic diene precursors. It is a highly versatile method for forming rings of various sizes, including seven-membered oxacycles.

Intramolecular Williamson Ether Synthesis: A classical yet effective method involving an intramolecular SN2 reaction between an alkoxide and a carbon bearing a leaving group (e.g., a tosylate or halide) to form the crucial ether linkage of the ring system.

Palladium-Catalyzed Intramolecular Reactions: Cross-coupling reactions, such as the intramolecular Heck reaction, can be used to form foundational carbocyclic or heterocyclic structures that are later elaborated into the final dioxepane ring. acs.orgresearchgate.net

Enantioselective and Diastereoselective Synthesis of Amino Alcohol Moieties

The creation of the chiral amino alcohol moiety is a cornerstone of synthetic organic chemistry, with broad applications in the preparation of pharmaceuticals and natural products. For cyclic structures like 6-Amino-1,3-dioxepan-5-ol, controlling both the relative (diastereo-) and absolute (enantio-) stereochemistry is paramount. Methodologies to achieve this include the stereospecific opening of prochiral epoxides, the use of enzymes to differentiate between enantiomers, direct asymmetric functionalization of C-H bonds, and transition metal-catalyzed cross-coupling reactions.

Stereoselective Ring-Opening of Epoxides with Amines

The aminolysis of epoxides stands as one of the most direct and reliable methods for the synthesis of β-amino alcohols. This reaction involves the nucleophilic attack of an amine on one of the electrophilic carbons of the epoxide ring, leading to its opening. In the case of cyclic epoxides, this reaction typically proceeds via an SN2 mechanism, resulting in an anti-addition and the formation of a trans-amino alcohol.

To enhance reactivity and control selectivity, various catalysts have been employed. Lewis acids are effective promoters, and a range of metal-based catalysts have been shown to facilitate this transformation with high efficiency and stereocontrol. For instance, Zirconium (IV) chloride, Lithium bromide, and Cobalt (II) chloride have been reported to catalyze the regioselective ring-opening of oxiranes with anilines to produce β-amino alcohols in good yields. Organobismuth triflate complexes have also demonstrated high catalytic activity for this reaction in aqueous media at room temperature. The choice of catalyst can significantly influence the regioselectivity of the reaction when unsymmetrical epoxides are used.

| Catalyst | Epoxide Substrate | Amine | Conditions | Outcome |

| Zirconium (IV) chloride | Cyclohexene oxide | Aniline | Solvent-free, rt | High yield, trans product |

| Lithium bromide | Cyclohexene oxide | Aniline | Solvent-free, rt | High yield, trans product |

| Indium (III) bromide | Styrene oxide | Aniline | CH₂Cl₂, rt | Good yield, high regioselectivity |

| Heteropoly acid | Cyclohexene oxide | Various aromatic amines | Water, rt | Moderate to excellent yields |

| Zinc (II) perchlorate | Various epoxides | Various amines | Solvent-free | High yields, excellent selectivity |

This table summarizes various catalytic systems used for the stereoselective synthesis of β-amino alcohols via epoxide ring-opening, highlighting the versatility of different catalysts under mild conditions. Data compiled from multiple sources.

Chemoenzymatic and Biocatalytic Approaches to Amino Alcohols

Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high stereoselectivity under mild, environmentally benign conditions. Enzymes such as lipases, oxidases, dehydrogenases, and transaminases are increasingly utilized for the production of chiral amino alcohols. These biocatalytic routes can overcome challenges associated with conventional synthesis, such as the need for tedious protection/deprotection steps and harsh reagents.

One prominent chemoenzymatic strategy is the kinetic resolution of racemic mixtures. For example, lipases can selectively acylate one enantiomer of a racemic amino alcohol, allowing for the separation of the unreacted enantiomer and the acylated product. Arthrobacter sp. bacteria have been identified that exhibit (R)-selective deamination activity, enabling the kinetic resolution of racemic cyclic β-amino alcohols to yield enantiopure (S)-β-amino alcohols with greater than 99% enantiomeric excess (ee).

Enzyme cascades, where multiple enzymatic reactions are performed in a one-pot fashion, represent a highly efficient approach. A dual-enzyme system combining an ene-reductase (ERed) with an imine reductase (IRed) or amine dehydrogenase (AmDH) can convert α,β-unsaturated ketones into chiral amines with two stereocenters, achieving high diastereomeric and enantiomeric ratios. Furthermore, engineered amine dehydrogenases have been developed for the asymmetric reductive amination of α-hydroxy ketones, providing direct access to chiral amino alcohols from readily available starting materials.

| Enzyme/System | Substrate Type | Transformation | Key Feature |

| Lipase | Racemic β-amino alcohols | Kinetic Resolution (Acylation) | Separation of enantiomers |

| Cyclohexylamine Oxidase (ArCHAO) | Racemic β-amino alcohols | Kinetic Resolution (Deamination) | Yields (S)-β-amino alcohols (>99% ee) |

| Amine Dehydrogenase (AmDH) | α-Hydroxy ketones | Asymmetric Reductive Amination | Direct synthesis of chiral amino alcohols |

| Ene-Reductase / Imine Reductase Cascade | α,β-Unsaturated ketones | Tandem Reduction/Reductive Amination | Creates two stereocenters with high control |

| Transaminase (TA) | Ketones / Aldehydes | Asymmetric Amination | High enantioselectivity for chiral amine synthesis |

This table showcases diverse biocatalytic strategies for synthesizing chiral amino alcohols, emphasizing the type of transformation and the key advantages of each enzymatic approach. Data compiled from multiple sources.

Asymmetric Amination of Cyclic Ethers

Direct C–H amination represents a highly atom-economical strategy for synthesizing amines, as it avoids the pre-functionalization of substrates. Applying this methodology to cyclic ethers provides a direct route to compounds structurally related to this compound. Recent advancements have focused on developing catalysts that can control the site-selectivity and stereoselectivity of this challenging transformation.

One approach involves the use of rhodium catalysts for nitrene transfer reactions. Ion-paired catalysts, combining an anionic rhodium dimer with a chiral cation derived from cinchona alkaloids, have been successfully applied to the enantioselective intermolecular C–H amination of substrates containing directing groups. Another innovative strategy employs a multi-catalytic system where a photocatalyst selectively activates a chiral copper complex bound to an alcohol substrate. This enables a regio- and enantioselective radical-mediated hydrogen atom transfer (HAT) from the β-position, followed by amination to generate a chiral oxazoline, which can be hydrolyzed to the desired β-amino alcohol. This method has proven effective for a variety of alcohols, affording products with high enantioselectivity (up to 94% ee).

| Catalytic System | Substrate Type | Aminating Agent | Key Aspect | Enantioselectivity |

| Chiral Rhodium (II) Dimer | Substrates with directing groups | Dioxazolones | Intramolecular C-H Amination | High ee |

| Anionic Rhodium / Chiral Cation | 4-Arylbutanols | Sulfamate esters | Intermolecular C-H Amination | High ee |

| Ir photocatalyst / Chiral Cu catalyst | Alcohols (via imidate) | Imidoyl chloride chaperone | Radical Relay C-H Amination | 83-94% ee |

| Chiral Copper / BINAM ligand | Alkenes | N-arylhydroxylamines | Allylic C-H Amination | Good ee |

This table highlights modern catalytic systems for the asymmetric amination of C-H bonds, a direct method for creating chiral amines from simple precursors. Data compiled from multiple sources.

Palladium-Catalyzed Asymmetric Arylation for Chiral Cyclic Structures

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The asymmetric Heck reaction, in particular, has been adapted for the synthesis of chiral cyclic structures. While a standard Heck reaction often results in the loss of the newly formed stereocenter, this can be avoided with specific cyclic olefin substrates.

The catalytic asymmetric arylation of 2,3-dihydrofuran (B140613) using a palladium catalyst generated from Pd(OAc)₂ and a chiral ligand such as (R)-BINAP provides a powerful example. In this reaction, the initial cis-insertion of the arylpalladium species is followed by a β-hydride elimination pathway that retains the chiral carbon center, leading to the formation of optically active 2-aryl-2,3-dihydrofurans. The choice of base has been shown to be critical, with sterically hindered bases like 1,8-bis(dimethylamino)naphthalene (B140697) ("Proton Sponge") affording extremely high enantioselectivity (>96% ee). This methodology establishes a chiral center adjacent to the oxygen atom within a cyclic ether, a key structural feature analogous to that in this compound.

| Substrate | Aryl Source | Catalyst System | Base | Product Type | Enantioselectivity (ee) |

| 2,3-Dihydrofuran | Phenyl triflate | Pd(OAc)₂ / (R)-BINAP | Proton Sponge | (R)-2-Phenyl-2,3-dihydrofuran | >96% |

| 2,3-Dihydrofuran | 4-MeO-C₆H₄-OTf | Pd(OAc)₂ / (R)-BINAP | Proton Sponge | (R)-2-(4-Methoxyphenyl)-2,3-dihydrofuran | 96% |

| 2,3-Dihydrofuran | 4-Cl-C₆H₄-OTf | Pd(OAc)₂ / (R)-BINAP | Proton Sponge | (R)-2-(4-Chlorophenyl)-2,3-dihydrofuran | 96% |

This table illustrates the high enantioselectivity achieved in the palladium-catalyzed asymmetric arylation of 2,3-dihydrofuran using the chiral BINAP ligand. Data from Hayashi, T. et al. (1992).

Convergent and Divergent Synthesis of this compound

Reductive Amination Strategies for this compound

Reductive amination is a robust and widely used method for forming C-N bonds and is a cornerstone of amine synthesis. The reaction proceeds through the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. This method is particularly well-suited for a convergent synthesis of this compound, starting from a corresponding ketone precursor, 1,3-dioxepan-5-one.

The choice of reducing agent is critical for the success of the reaction, especially in a one-pot procedure where the agent must selectively reduce the iminium ion in the presence of the starting ketone. Mild hydride reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this purpose. For the stereoselective synthesis of 1,3-amino alcohols, directed reductive amination of β-hydroxy ketones using Ti(iOPr)₄ as a chelating agent and polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent has been shown to produce syn-amino alcohols with high diastereoselectivity.

| Carbonyl Substrate | Amine Source | Reducing Agent | Conditions | Product |

| Aldehydes/Ketones | Primary/Secondary Amine | NaBH(OAc)₃ | 1,2-Dichloroethane, +/- AcOH | Secondary/Tertiary Amine |

| Aldehydes/Ketones | Primary Amine | NaBH₃CN | Methanol (B129727), pH ~6 | Secondary Amine |

| β-Hydroxy Ketones | Primary Amine | PMHS / Ti(iOPr)₄ | THF | syn-1,3-Amino Alcohol |

| Ketones | Ammonia (B1221849) | H₂ / Catalytic Ni | 80 °C, 1-10 bar | Primary Amine |

This table presents common reagents and conditions for reductive amination, a versatile method for synthesizing primary, secondary, and tertiary amines from carbonyl precursors. Data compiled from multiple sources.

Utilization of Chiral Pool Precursors for Stereocontrolled Synthesis

The synthesis of enantiomerically pure molecules such as this compound heavily relies on strategies that can precisely control stereochemistry. One of the most established and efficient of these strategies is the utilization of the "chiral pool". wikipedia.org The chiral pool is the collection of abundant and inexpensive enantiopure compounds from nature, which are used as starting materials. wikipedia.org Key contributors to this pool include carbohydrates, amino acids, and terpenes. wikipedia.org This approach is particularly advantageous as it provides a pre-existing stereochemical framework, which can be elaborated through subsequent reactions, often preserving the initial chirality. wikipedia.org

For the synthesis of vicinal amino alcohols, a structural motif present in this compound, the chiral pool offers a direct and reliable route. nih.govdiva-portal.org Traditional synthetic pathways have often depended on the derivatization of α-amino acids. diva-portal.orgnih.gov For instance, the carboxylate group of an amino acid like L-serine can be reduced to a primary alcohol, yielding a chiral β-amino alcohol scaffold.

Carbohydrates, such as D-glucose or D-mannose, represent another cornerstone of chiral pool synthesis for complex polyhydroxylated compounds. The regioselective manipulation of the numerous hydroxyl groups in carbohydrates is a significant challenge, but methods like the regioselective ring-opening of 1,3-dioxane-type acetals have become powerful tools. researchgate.net This strategy allows for selective protection and deprotection, unmasking specific hydroxyl groups for functionalization, such as conversion into an amino group via mesylation followed by nucleophilic substitution with an azide (B81097) and subsequent reduction. The remaining diol functionalities can then be protected to form the 1,3-dioxepane ring.

The table below summarizes common precursors from the chiral pool and their potential application in synthesizing the core structure of amino alcohols.

Table 1: Chiral Pool Precursors for Amino Alcohol Synthesis

| Chiral Pool Precursor | Class | Key Stereochemical Feature Provided | Potential Synthetic Application |

|---|---|---|---|

| L-Serine | Amino Acid | (S)-2-amino-3-hydroxypropanoate skeleton | Direct source of a β-amino alcohol fragment after carboxylate reduction. |

| D-Glucose | Carbohydrate | Multiple contiguous stereocenters (hydroxyl groups) | Elaboration into complex amino polyols; formation of cyclic ethers. researchgate.net |

| L-Threonine | Amino Acid | Two stereocenters providing a specific syn-amino alcohol arrangement | Foundation for diastereomerically pure vicinal amino alcohols. |

| (+)-Tartaric Acid | Hydroxy Acid | C2-symmetric diol scaffold | A versatile starting point for the synthesis of various chiral ligands and building blocks. wikipedia.org |

This approach bypasses the need for developing and optimizing complex asymmetric catalytic reactions, leveraging nature's readily available chirality to construct complex molecules. nih.gov

Organometallic Methodologies for Functionalization of Related Cyclic Ethers

Organometallic reagents and catalysts provide a powerful toolkit for the functionalization of cyclic ethers, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These methodologies are crucial for creating analogs of this compound by modifying related cyclic ether precursors.

Nickel-catalyzed cross-coupling reactions have emerged as a potent method for the functionalization of otherwise inert C–O bonds in cyclic ethers. acs.org Unlike more common palladium catalysts, nickel catalysts possess unique reactivity that allows for the activation of sluggish electrophiles like ethers. uci.edu This approach is particularly useful for stereospecific substitutions, where the stereochemistry of the starting material is transferred to the product. nih.gov

The reaction typically involves the oxidative addition of a low-valent nickel species into the C–O bond of the cyclic ether, followed by transmetalation with an organometallic nucleophile (e.g., Grignard or organozinc reagents) and subsequent reductive elimination to form the C–C coupled product. acs.org This methodology has been successfully applied to various cyclic ethers, including tetrahydrofurans and tetrahydropyrans, which are structurally related to the dioxepane core. uci.edunih.gov

Key features of these reactions include:

Catalyst Systems : Common catalysts include combinations of a nickel(II) precatalyst like NiCl₂ with ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). nih.gov The choice of ligand is critical for achieving high yield and stereospecificity.

Coupling Partners : A wide range of organometallic reagents can be used, including Grignard reagents (Kumada coupling) and organozinc reagents (Negishi coupling). nih.govscispace.com The use of milder organozinc reagents expands the functional group tolerance of the reaction, allowing for the presence of esters, amides, and various heterocycles. scispace.com

Stereospecificity : Many nickel-catalyzed cross-couplings of benzylic ethers proceed with a high degree of stereospecificity, typically through an inversion of configuration at the reaction center. nih.gov

The table below provides examples of nickel-catalyzed functionalizations of cyclic ethers.

Table 2: Nickel-Catalyzed Cross-Coupling Reactions of Cyclic Ethers

| Substrate Type | Catalyst System | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Benzylic Tetrahydropyran | Ni(dppe)Cl₂ | Aryl Grignard | Aryl-substituted alkane | nih.gov |

| Benzylic Tetrahydrofuran | Ni(dppe)Cl₂ | n-Alkyl Grignard | Alkyl-substituted alkane | nih.gov |

| Secondary Benzylic Ester | NiCl₂(dme) / Ligand | Dimethylzinc | Tertiary methyl-bearing stereocenter | scispace.com |

| Aryl Ether | Nickel / NHC Ligand | Amines | Arylamine | acs.org |

This methodology offers a powerful route to synthesize analogs of this compound with diverse carbon-based substituents, which would be difficult to install using other methods.

The ring-opening of strained cyclic ethers, particularly epoxides, by organometallic nucleophiles is a fundamental and highly effective strategy for constructing acyclic molecules with precise stereochemical control. This approach is instrumental in synthesizing the 1-amino-2-ol core of the target molecule, which can then undergo cyclization to form the 1,3-dioxepane ring. The two most prominent classes of reagents for this transformation are organocuprates and organolithiums.

Organocuprates (Gilman Reagents) : Lithium diorganocuprates (R₂CuLi), also known as Gilman reagents, are soft nucleophiles that are exceptionally effective for the ring-opening of epoxides. wikipedia.orgmasterorganicchemistry.com These reactions are highly regioselective, with the nucleophile typically attacking the less sterically hindered carbon of the epoxide. wikipedia.orgrsc.org Furthermore, the reaction proceeds via an S_N2 mechanism, resulting in a clean inversion of configuration at the electrophilic carbon. wikipedia.org Amide cuprate (B13416276) reagents have been specifically developed to deliver an amino functionality directly, providing a straightforward route to 1,2-amino alcohols. rsc.org The use of Lewis acids like BF₃·Et₂O can sometimes be required to facilitate the ring-opening of less reactive epoxides. nih.gov

Organolithium Reagents : Organolithium reagents (RLi) are highly reactive, hard nucleophiles and extremely strong bases. saylor.orgwikipedia.org They readily open epoxides and other strained rings. wikipedia.org While highly effective, their strong basicity can sometimes lead to side reactions, such as deprotonation, especially with sterically hindered substrates. wikipedia.org The regioselectivity of organolithium additions to epoxides also favors attack at the less substituted carbon. Intramolecular carbolithiation, where a lithium-bearing carbon attacks a double or triple bond within the same molecule, can be used to form cyclic organolithium species that can be trapped with electrophiles. wikipedia.org

The following table compares the characteristics of cuprates and organolithiums in epoxide ring-opening reactions.

Table 3: Comparison of Organometallic Reagents for Epoxide Ring-Opening

| Feature | Organocuprates (Gilman Reagents) | Organolithium Reagents |

|---|---|---|

| Reagent Type | Soft nucleophile (e.g., (CH₃)₂CuLi) | Hard nucleophile, strong base (e.g., n-BuLi) saylor.org |

| Mechanism | S_N2-type substitution wikipedia.org | S_N2-type substitution wikipedia.org |

| Stereochemistry | Inversion of configuration wikipedia.org | Inversion of configuration |

| Regioselectivity | Highly selective for the less hindered carbon wikipedia.orgrsc.org | Generally selective for the less hindered carbon |

| Functional Group Tolerance | Generally higher; tolerates ketones, esters. masterorganicchemistry.com | Lower; can react with acidic protons and carbonyls. wikipedia.org |

| Common Substrates | Epoxides, α,β-unsaturated ketones (conjugate addition) nih.gov | Epoxides, aldehydes, ketones (1,2-addition) wikipedia.org |

These organometallic ring-opening strategies provide a robust and stereocontrolled pathway to the essential amino alcohol core required for the synthesis of this compound and its structural analogs.

Stereochemical and Conformational Analysis of 6 Amino 1,3 Dioxepan 5 Ol

Chirality and Stereoisomeric Configurations of the Dioxepane Ring System

The 1,3-dioxepane (B1593757) ring system, a seven-membered heterocycle containing two oxygen atoms, serves as the scaffold for 6-Amino-1,3-dioxepan-5-ol. The introduction of substituents at the 5- and 6-positions creates chiral centers, leading to the possibility of multiple stereoisomers.

Specifically, the carbon atoms at positions 5 and 6 of the this compound ring are stereogenic centers due to their attachment to four different groups. This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers. These are designated using the Cahn-Ingold-Prelog (CIP) priority rules as (5R, 6R), (5S, 6S), (5R, 6S), and (5S, 6R). The (5R, 6R) and (5S, 6S) isomers are one enantiomeric pair, while the (5R, 6S) and (5S, 6R) isomers constitute the other. The relative orientation of the amino and hydroxyl groups defines them as either syn or anti diastereomers.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer Configuration | Relationship |

|---|---|

| (5R, 6R) | Enantiomer of (5S, 6S) |

| (5S, 6S) | Enantiomer of (5R, 6R) |

| (5R, 6S) | Enantiomer of (5S, 6R) |

Conformational Dynamics of Seven-Membered Heterocycles

Seven-membered rings, such as the 1,3-dioxepane system, are conformationally complex due to a higher number of degrees of freedom compared to their five- and six-membered counterparts. While cyclohexane (B81311) is well-understood to predominantly adopt a chair conformation, seven-membered rings can exist in several low-energy conformations, including the chair, boat, twist-chair, and twist-boat forms. cdnsciencepub.com

For the 1,3-dioxepane ring, extensive studies have shown a preference for the twist-chair (TC) conformation. cdnsciencepub.com This preference is a result of minimizing torsional and transannular strain within the ring. The presence of the two oxygen atoms in the 1 and 3 positions influences the bond lengths and angles, further stabilizing the twist-chair form over other possibilities. It is generally accepted that the twist-chair conformation is the most stable for the 1,3-dioxepan ring system. cdnsciencepub.com

The conformational landscape of these rings is not static. The different conformations can interconvert through low-energy pathways, a process known as pseudorotation. The energy barriers for these conversions are typically low, meaning that at room temperature, a molecule of this compound will be a dynamic mixture of different conformations, although the twist-chair form will predominate.

Quantum-Chemical Studies on Conformational Isomerizations

Quantum-chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, can be used to calculate the relative energies of the different possible conformations. For the parent 1,3-dioxepane, such calculations have confirmed the twist-chair as the global minimum on the potential energy surface.

A hypothetical energy profile for the conformational isomerization of a substituted 1,3-dioxepane is presented below. This table illustrates the expected relative energies of different conformations, with the twist-chair being the most stable.

Table 2: Hypothetical Relative Energies of 1,3-Dioxepane Conformations

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Twist-Chair (TC) | 0.0 |

| Chair (C) | 1.5 - 2.5 |

| Twist-Boat (TB) | 2.0 - 3.0 |

Note: These are estimated values based on general findings for seven-membered rings and are not the result of specific calculations for this compound.

These computational methods can also map the transition states between different conformations, providing insight into the energy barriers and the pathways of conformational isomerization.

Analysis of Substituent Effects on Ring Conformation

The presence of the amino and hydroxyl groups at the 5- and 6-positions of the 1,3-dioxepane ring is expected to have a significant impact on its conformational equilibrium. In cyclic systems, substituents generally prefer to occupy positions that minimize steric interactions. In the context of a chair-like conformation of a seven-membered ring, these positions are broadly analogous to the equatorial positions in cyclohexane.

The preference for a substituent to be in an equatorial-like position is primarily to avoid unfavorable 1,3-diaxial interactions. These are steric repulsions between an axial substituent and other axial atoms on the same side of the ring. The energetic cost of placing a substituent in an axial position is dependent on its size; larger groups experience greater steric strain.

For this compound, both the amino and hydroxyl groups are relatively small. However, their preference for an equatorial-like position in the dominant twist-chair conformation would be expected. Furthermore, the possibility of intramolecular hydrogen bonding between the amino and hydroxyl groups could play a significant role in stabilizing certain conformations. If the stereochemistry allows for the formation of a hydrogen bond (e.g., in a syn diastereomer), this could lock the ring into a more rigid conformation than would be expected otherwise.

Table 3: Estimated A-Values (Axial Strain) for Analogy

| Substituent | A-Value (kcal/mol) in Cyclohexane |

|---|---|

| -OH | 0.5 - 1.0 |

Note: A-values are a measure of the energy difference between the axial and equatorial conformations in monosubstituted cyclohexanes and are used here as an analogy for the steric demands of the substituents.

The electronic effects of the amino and hydroxyl groups, being electron-donating by resonance and electron-withdrawing by induction, are less likely to have a major direct impact on the gross ring conformation, which is dominated by steric factors. However, these electronic properties would be crucial in determining the molecule's reactivity.

Correlation of Stereochemistry with Mechanistic Pathways

The specific stereochemistry of this compound will undoubtedly influence its reactivity and the mechanistic pathways it undergoes. The spatial orientation of the amino and hydroxyl groups can dictate the feasibility of certain intramolecular reactions and the stereochemical outcome of intermolecular reactions.

For instance, in reactions where the amino or hydroxyl group acts as an internal nucleophile, the proximity and orientation of these groups relative to a reactive center on the ring will be critical. A syn relationship between the two groups might facilitate a concerted reaction mechanism that would be impossible for the anti diastereomer.

Furthermore, in reactions involving an external reagent, the stereochemistry of the dioxepane ring will control the facial selectivity of the attack. The existing substituents will sterically hinder one face of the ring more than the other, directing the incoming reagent to the less hindered side. This principle is a cornerstone of asymmetric synthesis, where the stereochemistry of the starting material is used to control the formation of new stereocenters.

The conformation of the ring at the point of reaction is also crucial. According to the Curtin-Hammett principle, the product distribution of a reaction is determined by the difference in the free energies of the transition states, not the relative populations of the ground-state conformers. However, the energies of the transition states are often influenced by the steric and stereoelectronic properties of the reacting conformers. Therefore, a thorough understanding of the conformational landscape of this compound is essential for predicting its chemical behavior.

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Spectroscopic Methods for Structural Elucidation of Dioxepanes and Amino Alcohols

A multi-technique spectroscopic approach is essential for the unambiguous characterization of 6-Amino-1,3-dioxepan-5-ol, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the stereochemical arrangement of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical data for structural verification and conformational analysis.

Structural Assignment: The ¹H NMR spectrum is expected to show distinct signals for protons in different chemical environments. The protons of the dioxepane ring, particularly those in the -O-CH₂-O- acetal (B89532) group and the -O-CH₂-C- linkages, would appear in characteristic regions. Protons on carbons bearing the amino (-CH-NH₂) and hydroxyl (-CH-OH) groups would be further shifted downfield due to the electronegativity of the heteroatoms. libretexts.orgkpwulab.comnih.gov Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, with the carbons attached to oxygen and nitrogen appearing at the lowest fields. libretexts.orgdocbrown.infopdx.edu

Conformational Analysis: The seven-membered 1,3-dioxepane (B1593757) ring is conformationally flexible. Unlike the well-defined chair conformation of six-membered rings like cyclohexane (B81311), seven-membered rings can adopt several low-energy conformations, including chair, boat, twist-chair (TC), and twist-boat (TB) forms. acs.org For substituted 1,3-dioxepanes, studies have shown a preference for the twist-chair conformation. cdnsciencepub.com The analysis of proton-proton coupling constants (J-values) from the ¹H NMR spectrum is a powerful tool for deducing the dominant conformation in solution. cdnsciencepub.comresearchgate.net For instance, the magnitude of geminal coupling constants in the -O-CH₂-O- group and vicinal coupling constants between adjacent protons on the ring can provide information about the dihedral angles, which are characteristic of a specific ring conformation. cdnsciencepub.comuncw.edu

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C2 | -O-CH₂-O- | ~4.7 - 5.1 | ~94 - 96 |

| C4/C7 | -O-CH₂-CH- | ~3.7 - 4.0 | ~65 - 70 |

| C5 | -CH(OH)- | ~3.8 - 4.2 | ~70 - 75 |

| C6 | -CH(NH₂)- | ~3.0 - 3.4 | ~50 - 55 |

| N-H | -NH₂ | Variable (~1.5 - 3.0) | N/A |

| O-H | -OH | Variable (~2.0 - 4.0) | N/A |

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound would be characterized by the distinct absorptions of its hydroxyl, primary amino, and ether groups.

The presence of the hydroxyl (-OH) group gives rise to a strong and characteristically broad absorption band in the 3200–3600 cm⁻¹ region, with the broadening resulting from intermolecular hydrogen bonding. libretexts.orgdummies.com The primary amino (-NH₂) group is identified by a pair of medium-intensity, sharp peaks in the 3300–3500 cm⁻¹ range, corresponding to the asymmetric and symmetric N-H stretching vibrations. libretexts.orgopenstax.orgorgchemboulder.com An N-H bending (scissoring) vibration for the primary amine is also expected to appear around 1580–1650 cm⁻¹. orgchemboulder.com

The C-O stretching vibrations of the alcohol and the ether linkages within the dioxepane ring would produce strong, complex bands in the fingerprint region, typically between 1000 and 1250 cm⁻¹. orgchemboulder.com Finally, C-H stretching vibrations from the aliphatic ring structure would be observed as sharp peaks just below 3000 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 | Medium, Sharp (two bands) |

| C-H Stretch | Aliphatic (sp³) | 2850 - 2960 | Medium to Strong |

| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1580 - 1650 | Medium |

| C-O Stretch | Ether & Alcohol | 1000 - 1250 | Strong |

| N-H Wag | Primary Amine (-NH₂) | 665 - 910 | Broad, Strong |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and provides structural clues based on its fragmentation patterns under ionization. For this compound (molar mass: 133.15 g/mol ), the mass spectrum would ideally show a molecular ion peak (M⁺) at m/z = 133.

The fragmentation of this molecule is expected to be directed by its functional groups. uga.edunsf.govresearchgate.net Two primary pathways are anticipated:

Alpha-Cleavage: This is a characteristic fragmentation for both alcohols and amines. libretexts.org Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom leads to the formation of resonance-stabilized cations. For this compound, alpha-cleavage could occur at the C5-C6 bond or the C4-C5 bond, leading to specific fragment ions.

Dehydration and Ammonia (B1221849) Loss: The loss of small, stable neutral molecules is common. Alcohols frequently undergo dehydration, leading to a peak at [M-18]⁺. libretexts.org Similarly, primary amines can lose ammonia, resulting in a peak at [M-17]⁺.

| m/z Value | Possible Origin | Fragmentation Pathway |

|---|---|---|

| 133 | C₅H₁₁NO₃⁺ | Molecular Ion (M⁺) |

| 115 | C₅H₉NO₂⁺ | Loss of H₂O (M-18) |

| 103 | C₄H₇O₃⁺ | α-cleavage at C5-C6, loss of •CH₂NH₂ |

| 88 | C₃H₆NO₂⁺ | α-cleavage at C4-C5, loss of •C₂H₅O |

| 73 | C₃H₅O₂⁺ | Ring fragmentation |

| 44 | C₂H₆N⁺ | Fragment containing the amino group |

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov If a suitable single crystal of this compound can be grown, this method would provide an unambiguous determination of its molecular geometry.

The analysis would yield exact bond lengths, bond angles, and torsional angles, definitively establishing the conformation of the seven-membered dioxepane ring. mdpi.comsemanticscholar.org This would allow for direct validation of the conformational preferences inferred from NMR spectroscopy and computational studies. researchgate.net Furthermore, X-ray crystallography reveals the packing of molecules within the crystal lattice, providing crucial information about intermolecular interactions, such as the hydrogen-bonding network formed by the hydroxyl and amino groups. nih.gov This information is vital for understanding the solid-state properties of the compound.

Theoretical and Computational Investigations

Theoretical and computational methods, particularly Density Functional Theory (DFT), complement experimental techniques by providing a deeper understanding of molecular structure, stability, and electronic properties.

Density Functional Theory (DFT) has become a standard tool in chemistry for its ability to provide accurate results with manageable computational cost. nih.gov For this compound, DFT calculations can be employed to investigate several key aspects.

Geometry Optimization and Conformational Analysis: DFT methods can be used to perform a systematic search of the potential energy surface of the molecule to locate all possible stable conformers (e.g., twist-chair, chair). rsc.orgresearchgate.netifj.edu.pl By calculating the relative energies of these optimized geometries, the global minimum energy conformation—the most stable and likely most populated structure—can be predicted. rsc.orgresearchgate.net These theoretical findings can then be correlated with experimental NMR data to build a comprehensive picture of the molecule's conformational behavior.

Electronic Structure Analysis: DFT calculations provide detailed information about the electronic distribution within the molecule. nih.govacs.orgrsc.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity, identifying the most probable sites for nucleophilic and electrophilic attack. The calculation of molecular electrostatic potential maps can visually represent the charge distribution, highlighting the electron-rich (e.g., around O and N atoms) and electron-poor regions.

Prediction of Spectroscopic Properties: A significant application of DFT is the prediction of spectroscopic data. acs.orgnih.govmdpi.comgithub.io By calculating NMR shielding constants and vibrational frequencies, one can generate theoretical ¹³C and ¹H NMR spectra and an IR spectrum. uncw.edu Comparing these predicted spectra with the experimental ones serves as a powerful method for validating the proposed structure and its conformational assignment. mdpi.comgithub.io

| Calculation Type | Information Obtained | Significance |

|---|---|---|

| Geometry Optimization | 3D structures and relative energies of conformers | Predicts the most stable molecular shape and supports NMR conformational analysis. |

| Frequency Calculation | Vibrational frequencies and zero-point energies | Confirms stationary points as minima and allows prediction of IR spectra. |

| HOMO/LUMO Analysis | Energies and shapes of frontier molecular orbitals | Provides insight into chemical reactivity, and electronic transitions. |

| NMR Shielding Calculation | Isotropic shielding constants for ¹H and ¹³C | Allows for the prediction of NMR chemical shifts for structural validation. |

| Electrostatic Potential Mapping | Electron density and charge distribution | Identifies nucleophilic and electrophilic sites on the molecule. |

Molecular Dynamics Simulations for Conformational Behavior

Molecular dynamics (MD) simulations offer a powerful computational tool to explore the dynamic conformational behavior of this compound in a simulated environment, such as in solution. Unlike static ab initio calculations that identify energy minima, MD simulations provide a trajectory of the molecule's motion over time, revealing the transitions between different conformations and the flexibility of the ring system.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motion is governed by a force field, which is a set of empirical potential energy functions. The force field parameters are derived from experimental data and high-level quantum mechanical calculations. By solving Newton's equations of motion for all atoms in the system, the simulation generates a detailed picture of the molecule's dynamic behavior.

For this compound, MD simulations can be used to study how the solvent environment affects its conformational preferences. The presence of a polar solvent, such as water, can influence the extent of intramolecular hydrogen bonding versus intermolecular hydrogen bonding with solvent molecules. This interplay can alter the relative populations of different conformers compared to the gas phase.

Furthermore, MD simulations can provide insights into the conformational flexibility of the 1,3-dioxepane ring and the timescale of conformational interconversions. By analyzing the simulation trajectory, one can identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding the molecule's behavior in biological systems, where conformational changes can be linked to its activity.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Reaction Mechanisms

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that allows for the study of chemical reactions in large molecular systems, such as an enzyme active site or in solution. This approach is particularly well-suited for investigating the reaction mechanisms of this compound, where the electronic changes of the reacting species need to be accurately described while accounting for the influence of the surrounding environment.

In a QM/MM simulation, the system is partitioned into two regions: a smaller, electronically active region (the QM region) that is treated with a high-level quantum mechanical method, and a larger surrounding region (the MM region) that is described by a classical molecular mechanics force field. For a reaction involving this compound, the QM region would typically include the molecule itself and any other molecules directly involved in the reaction, such as a catalyst or a reactant. The solvent molecules or the protein environment would constitute the MM region.

This partitioning allows for a computationally efficient yet accurate description of the reaction. The QM method captures the details of bond breaking and formation, charge transfer, and other electronic effects that are crucial for understanding the reaction mechanism. The MM part of the calculation accounts for the steric and electrostatic interactions between the reacting species and their environment, which can significantly influence the reaction energetics.

By performing QM/MM calculations, one can map out the potential energy surface of a reaction, locate the transition states, and determine the activation energies. This information is invaluable for elucidating the detailed mechanism of reactions such as the acylation of the hydroxyl group or the nucleophilic addition of the amino group of this compound.

Prediction of Spectroscopic Parameters via Computational Models

Computational models, particularly those based on density functional theory (DFT), are widely used to predict various spectroscopic parameters, including nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions can be a powerful tool for the structural elucidation of molecules like this compound and for the interpretation of experimental spectra.

The prediction of NMR chemical shifts typically involves a multi-step process. First, a conformational search and geometry optimization of the molecule are performed to identify the lowest energy conformers. Then, the NMR shielding tensors are calculated for each of these conformers using a suitable DFT functional and basis set. The final predicted chemical shifts are obtained by averaging the shieldings of the individual conformers, weighted by their Boltzmann populations. To improve accuracy, the calculated shieldings are often scaled or referenced against a known standard, such as tetramethylsilane (B1202638) (TMS).

Similarly, the prediction of IR spectra involves calculating the vibrational frequencies and their corresponding intensities at the optimized geometry of the molecule. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to obtain better agreement with experimental data.

For this compound, computational prediction of its ¹H and ¹³C NMR spectra could help in assigning the signals observed in the experimental spectra to specific atoms in the molecule. drugbank.com Likewise, the predicted IR spectrum could aid in the identification of characteristic vibrational modes associated with its functional groups, such as the O-H and N-H stretching and bending vibrations.

Below is a table summarizing the typical computational workflow for predicting spectroscopic parameters:

| Spectroscopic Parameter | Computational Method | Key Steps |

| NMR Chemical Shifts | DFT (e.g., B3LYP, PBE0) | 1. Conformational search and geometry optimization. 2. Calculation of NMR shielding tensors for low-energy conformers. 3. Boltzmann averaging of shielding constants. 4. Scaling or referencing to a standard (e.g., TMS). |

| IR Frequencies | DFT (e.g., B3LYP) | 1. Geometry optimization to a stationary point. 2. Calculation of the Hessian matrix to obtain vibrational frequencies and intensities. 3. Application of a scaling factor to the calculated frequencies. |

Reaction Mechanisms and Chemical Transformations of 6 Amino 1,3 Dioxepan 5 Ol

Mechanistic Studies of Ring-Opening Reactions of Epoxide Precursors

The most direct synthetic route to β-amino alcohols, such as 6-Amino-1,3-dioxepan-5-ol, involves the nucleophilic ring-opening of an epoxide precursor. mdpi.comresearchgate.net This reaction is highly favorable due to the significant ring strain of the three-membered epoxide ring. khanacademy.orgchemistrysteps.com The mechanism of this transformation is analogous to a nucleophilic substitution reaction, where the amine acts as the nucleophile and the epoxide oxygen, upon protonation or coordination to a Lewis acid, becomes a good leaving group. chemistrysteps.com

The reaction can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions and the nature of the nucleophile. chemistrysteps.com

Under Basic or Neutral Conditions (Strong Nucleophiles): When a strong nucleophile like an amine is used without an acid catalyst, the reaction follows an SN2-type mechanism. chemistrysteps.comyoutube.com The nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring. khanacademy.orgyoutube.com This attack occurs from the side opposite to the C-O bond, leading to an inversion of stereochemistry at the site of attack. The driving force is the relief of ring strain. chemistrysteps.com The initial product is an alkoxide, which is then protonated in a subsequent workup step to yield the final β-amino alcohol. youtube.com

Under Acidic Conditions (Weak Nucleophiles): In the presence of an acid, the epoxide oxygen is first protonated, which significantly activates the epoxide ring towards nucleophilic attack by making the oxygen a better leaving group. chemistrysteps.com Even weak nucleophiles can then open the ring. The transition state has a significant carbocationic character. Consequently, the nucleophile preferentially attacks the more substituted carbon atom, a characteristic of an SN1-like mechanism. However, because a discrete carbocation is not typically formed, the reaction still exhibits stereochemical inversion, showing characteristics that are a hybrid between SN1 and SN2 pathways. chemistrysteps.com

Role of Catalysis in Dioxepane and Amino Alcohol Formation

Catalysis is pivotal in the synthesis of this compound and related structures, enhancing reaction rates, yields, and, most importantly, controlling selectivity. Various catalytic systems, including metal-based, organic, and biological catalysts, have been developed to facilitate these transformations efficiently and under mild conditions.

Transition metal catalysts are widely employed to promote the ring-opening of epoxides with amines. rroij.com These catalysts can function as Lewis acids, activating the epoxide by coordinating to the oxygen atom, thereby making the ring more susceptible to nucleophilic attack. This activation allows the reaction to proceed under milder conditions and can influence the regioselectivity of the amine attack. rroij.comsemanticscholar.org

Various metal complexes have been shown to be effective. For instance, cobalt(II) chloride (CoCl₂) serves as a mild and effective catalyst for the regioselective ring-opening of oxiranes with anilines to produce β-amino alcohols in good yields. rroij.com Similarly, zirconium(IV) chloride and indium(III) tribromide have been reported as efficient catalysts for this transformation. rroij.com The choice of metal and its ligand framework can be tuned to achieve desired reactivity and selectivity in the synthesis of complex amino alcohols.

Table 1: Examples of Metal Catalysts in β-Amino Alcohol Synthesis

| Catalyst | Reactants | Key Features |

| Cobalt(II) chloride (CoCl₂) | Oxiranes and anilines | Mild and effective for regioselective ring-opening. rroij.com |

| Sulfated Zirconia | Epoxides and aromatic amines | High regioselectivity under solvent-free conditions. rroij.com |

| Lithium Bromide (LiBr) | Epoxides and amines | Inexpensive and efficient, providing an environmentally friendly method. rroij.com |

| Zirconium(IV) chloride | Epoxides and various amines | Effective catalyst for ring-opening reactions. rroij.com |

| Indium(III) tribromide | Epoxides and amines | Promotes mild and efficient synthesis. rroij.com |

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, presents a sustainable and powerful alternative to metal-based systems. researchgate.net In the context of related seven-membered ring systems, organocatalysts have been extensively studied for the ring-opening polymerization (ROP) of lactones and cyclic esters like 1,5-dioxepan-2-one. mdpi.comresearchgate.netnih.gov

Catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and phosphazene bases (t-BuP₄) have proven highly effective. mdpi.comnih.gov The mechanism depends on the catalyst used. For example, DBU and t-BuP₄ are believed to operate via an initiator/chain end activated ROP mechanism, while TBD functions through a nucleophilic ROP mechanism. mdpi.comresearchgate.netnih.gov These studies demonstrate that organocatalysts can provide excellent control over polymerization processes, and the principles are applicable to the controlled opening of other cyclic ether systems. mdpi.comrsc.org

Table 2: Organocatalysts in the ROP of 1,5-Dioxepan-2-one (DXO)

| Catalyst | Proposed Mechanism | Catalytic Activity | Reference |

| t-BuP₄ | Initiator/chain end activated | Highest | mdpi.comnih.gov |

| TBD | Nucleophilic ROP | Medium | mdpi.comnih.gov |

| DBU | Initiator/chain end activated | Lowest | mdpi.comnih.gov |

Biocatalysis offers an environmentally benign and highly selective approach to chemical synthesis. mdpi.comresearchgate.net Enzymes, such as lipases and dehydrogenases, can catalyze the formation of amino alcohols from epoxides with high efficiency and under mild reaction conditions (e.g., neutral pH and low temperatures). mdpi.commdpi.com

For example, lipases, such as that from Thermomyces lanuginosus (Lipozyme TL IM), have been successfully used to catalyze the ring-opening of epoxides with amines. mdpi.comresearchgate.net The reaction often proceeds in a continuous-flow reactor, allowing for short reaction times and high yields. mdpi.com The enzymatic mechanism typically involves the activation of the substrate within the enzyme's active site, facilitating the nucleophilic attack. This approach is particularly valuable for producing chiral amino alcohols with high enantiomeric purity, as enzymes are inherently chiral catalysts. mdpi.com Another biocatalytic strategy involves engineered enzyme cascades that can convert diols into amino alcohols, providing a sustainable route from biomass-derived starting materials. rsc.org

Nucleophilic Attack Pathways and Regioselectivity on Cyclic Ether Systems

When an unsymmetrical epoxide precursor is used to synthesize a substituted amino alcohol like this compound, the incoming amine nucleophile can attack one of two different carbon atoms. The outcome of this choice is known as regioselectivity, and it is a critical factor in the synthesis. rroij.comrsc.org

The regioselectivity is primarily dictated by the reaction mechanism (SN1 vs. SN2 character) and is influenced by both steric and electronic factors. youtube.comrsc.org

SN2 Pathway (Basic/Neutral Conditions): In the absence of an acid catalyst, the reaction proceeds via an SN2 mechanism. The nucleophilic attack occurs at the sterically less hindered carbon atom of the epoxide. youtube.comrroij.com This is the most common pathway for reactions with strong nucleophiles like primary and secondary amines. rroij.com

SN1-like Pathway (Acidic Conditions): Under acidic catalysis, the transition state has significant positive charge buildup. This charge is better stabilized on the more substituted carbon atom. Consequently, the nucleophile attacks the more substituted carbon. chemistrysteps.com

Therefore, by carefully choosing the reaction conditions and catalyst, one can control which of the two possible regioisomers is formed. rsc.org For instance, catalyst-controlled regioselectivity has been achieved using cationic aluminum salen catalysts, which can direct the nucleophile to attack a specific carbon of the epoxide, overriding the inherent substrate bias. rsc.org

Stereochemical Control in Chemical Transformations

The synthesis of a specific stereoisomer of this compound requires precise control over the three-dimensional arrangement of atoms during the chemical transformation. The ring-opening of an epoxide is inherently a stereospecific reaction. The SN2-type nucleophilic attack occurs with an inversion of configuration at the carbon center being attacked. chemistrysteps.comyoutube.com

This means that if the synthesis starts with a chiral epoxide of a known configuration, the stereochemistry of the resulting amino alcohol product is predictable. For example, the reaction of an amine with a (R)-epoxide will lead to a product with an (S) configuration at the site of attack. This principle is fundamental to asymmetric synthesis.

Achieving high stereochemical control often involves one of two main strategies:

Substrate Control: Starting with an enantiomerically pure epoxide precursor. This chirality is then transferred to the product during the stereospecific ring-opening reaction.

Catalyst Control: Using a chiral catalyst (metal complex, organocatalyst, or enzyme) to differentiate between two enantiomeric transition states. mdpi.com This allows for the creation of a chiral product from an achiral or racemic starting material, a process known as asymmetric catalysis. Chiral catalysts can create a specific binding geometry that favors nucleophilic attack on one face of the epoxide or on one enantiomer of a racemic epoxide. mdpi.comrsc.org

These strategies are crucial in pharmaceutical chemistry, where often only one specific stereoisomer of a molecule exhibits the desired biological activity. mdpi.com

Synthetic Utility and Applications As Advanced Building Blocks

Role as a Chiral Building Block in the Synthesis of Complex Molecular Architectures

The inherent chirality of 6-amino-1,3-dioxepan-5-ol makes it a significant starting material in the synthesis of enantiomerically pure complex molecules. smolecule.com The arrangement of a hydroxyl group at position 5 and a primary amine at position 6 creates defined stereocenters, which are crucial for building molecules with specific three-dimensional orientations. smolecule.com This characteristic is paramount in medicinal chemistry and materials science, where the biological activity or material properties are often dependent on the precise stereochemistry of the molecule. nih.gov

Derivatization and Functional Group Interconversions of the Amino and Hydroxyl Moieties

The synthetic versatility of this compound is significantly enhanced by the presence of its reactive amino and hydroxyl functional groups. These moieties can undergo a wide array of chemical transformations, allowing for the introduction of diverse functionalities and the construction of various molecular scaffolds.

The primary amino group is a versatile handle for numerous modifications. It can be acylated to form amides, alkylated to secondary or tertiary amines, or undergo sulfonylation to produce sulfonamides. These reactions are fundamental in peptide synthesis and the creation of ligands for catalysis. smolecule.com The hydroxyl group can be converted into esters through acylation or ethers via alkylation. smolecule.com Furthermore, oxidation of the amino group can lead to nitroso derivatives, while dehydration under acidic conditions could potentially lead to the formation of cyclic structures or double bonds. smolecule.com

These functional group interconversions are critical for altering the molecule's physical and chemical properties, such as solubility, polarity, and reactivity, tailoring it for specific applications in drug discovery or materials science.

Table 1: Potential Functional Group Interconversions of this compound

| Functional Group | Reagent/Condition | Resulting Functional Group |

|---|---|---|

| Amino (-NH₂) | Acyl Chloride/Anhydride | Amide (-NHCOR) |

| Amino (-NH₂) | Alkyl Halide | Secondary/Tertiary Amine (-NHR, -NR₂) |

| Amino (-NH₂) | Sulfonyl Chloride | Sulfonamide (-NHSO₂R) |

| Hydroxyl (-OH) | Acylating Agents | Ester (-OCOR) |

| Hydroxyl (-OH) | Alkylating Agents | Ether (-OR) |

| Amino (-NH₂) | Oxidizing Agents | Nitroso (-NO) |

Applications in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at generating libraries of structurally diverse and complex small molecules from simple, readily available building blocks. souralgroup.com The goal of DOS is to explore chemical space efficiently to identify novel compounds with interesting biological activities. nih.govnih.gov this compound is an ideal scaffold for DOS due to its distinct stereochemistry and two orthogonal functional groups (amino and hydroxyl). souralgroup.com

Starting from this single chiral core, a multitude of distinct molecular architectures can be generated. By systematically varying the reagents that react with the amino and hydroxyl groups, chemists can create a large library of derivatives. For example, one set of building blocks can be appended to the amino group, while another set is attached to the hydroxyl group. Subsequent intramolecular reactions can then be used to form various heterocyclic ring systems. This approach allows for the rapid production of a wide range of compounds with high structural diversity, which is a key advantage in the search for new therapeutic agents. souralgroup.comresearchgate.net The combination of a defined stereochemical core with the principles of DOS provides a robust platform for discovering molecules with novel functions. nih.gov

Formation of Cyclic Urethanes from Amino Alcohols

Amino alcohols are key precursors for the synthesis of cyclic urethanes, an important class of heterocyclic compounds with various biological applications. mdpi.com The reaction typically involves the cyclization of the amino alcohol with a carbonyl source. This compound, as a vicinal amino alcohol, is a suitable substrate for this transformation.

Several reagents can be employed to effect this cyclization. The use of carbon dioxide (CO₂) is an environmentally friendly and attractive option, often facilitated by catalysts such as ionic liquids with alkali metal promoters. mdpi.com Other methods include reactions with phosgene, dialkyl carbonates, or urea (B33335). mdpi.comrsc.org The reaction with urea can produce cyclic urethanes in good yields but may require the recovery of ammonia (B1221849) as a byproduct. mdpi.com Another approach involves using phosphorus(III) reagents in combination with halogenoalkanes and carbon dioxide under mild conditions. rsc.org The resulting cyclic urethane (B1682113) would incorporate the rigid 1,3-dioxepane (B1593757) ring, leading to a unique bicyclic structure with potential applications in medicinal chemistry.

Table 2: Reagents for the Synthesis of Cyclic Urethanes from Amino Alcohols

| Reagent(s) | Advantages | Disadvantages |

|---|---|---|

| Carbon Dioxide (CO₂) | Environmentally friendly, economical | May require high pressure and specific catalysts |

| Phosgene | Highly reactive | Extremely toxic |

| Dialkyl Carbonates | Effective reagents | Often produced from hazardous precursors |

| Urea | Good yields | Produces ammonia byproduct |

Development of Novel Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The field of asymmetric catalysis relies heavily on the development of effective chiral ligands and auxiliaries to control the stereochemical outcome of chemical reactions. mdpi.comchiralpedia.com Chiral amino alcohols are a privileged class of compounds for this purpose, as they can coordinate to metal centers through both the nitrogen and oxygen atoms, forming stable chelate rings that create a well-defined chiral environment. sfu.canih.gov

This compound possesses the necessary structural features to serve as a precursor for novel chiral ligands. The amino and hydroxyl groups can be further functionalized to tune the steric and electronic properties of the resulting ligand, thereby optimizing its performance in a specific catalytic reaction. sfu.ca For instance, Schiff base condensation of the amino group with a salicylaldehyde (B1680747) derivative could yield a tridentate ligand. Such ligands, when complexed with a metal like copper(II) or chromium(III), can catalyze a variety of asymmetric transformations, including aldol (B89426) reactions, Diels-Alder reactions, and Henry reactions. sfu.canih.gov The development of new ligands derived from accessible chiral building blocks like this compound is a continuous effort to expand the toolkit of synthetic chemists for producing enantiomerically pure compounds. mdpi.com

Green Chemistry Principles Applied to the Synthesis of 6 Amino 1,3 Dioxepan 5 Ol

Development of Environmentally Benign Synthetic Routes